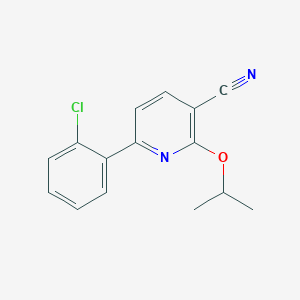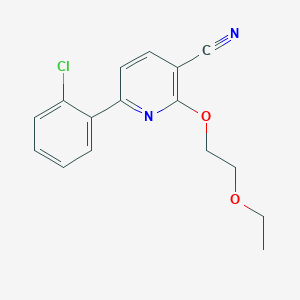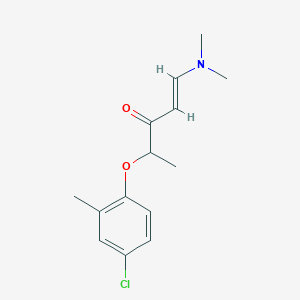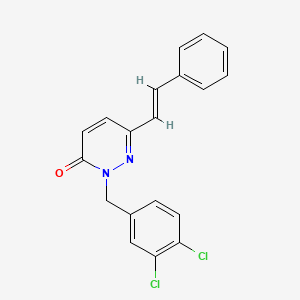![molecular formula C16H10ClF3N2 B3035348 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-86-7](/img/structure/B3035348.png)
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Vue d'ensemble
Description
“4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a chemical compound with the molecular formula C14H11ClF3N . It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also features a trifluoromethyl group and a chlorophenyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group and the chlorophenyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the molecule .Chemical Reactions Analysis
In terms of chemical reactions, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This could potentially be a reaction pathway for this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the chlorophenyl group could contribute to its aromaticity .Applications De Recherche Scientifique
Synthesis and Optimization
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole serves as an important intermediate in the synthesis of biologically active compounds. A study by Liu, Xu, and Xiong (2017) demonstrates the optimization of its synthesis method, which is crucial for industrial production. They prepared novel 3-phenyl-1H-pyrazole derivatives, emphasizing the role of this compound in developing cancer molecular targeted therapies (Liu, Xu, & Xiong, 2017).
Structural Analysis
The structural characterization of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole and its derivatives has been a subject of research. For instance, Long et al. (2009) analyzed the structure of a COX-1-selective inhibitor that includes a similar compound, contributing to the understanding of molecular interactions and potential applications in drug formulations (Long, Theiss, Li, & Loftin, 2009).
Antimicrobial Potential
Sivakumar et al. (2020) conducted a study on a novel pyrazole derivative, closely related to 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole. They explored its antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Sivakumar et al., 2020).
Molecular Docking and Quantum Chemical Analysis
The compound and its derivatives have been used in molecular docking studies to understand their interaction with biological targets. Viji et al. (2020) performed molecular docking and quantum chemical calculations on a similar compound, providing insights into its potential biological effects and stability (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Anti-Inflammatory and Antibacterial Applications
Studies also indicate the potential of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole derivatives in anti-inflammatory and antibacterial applications. Ravula et al. (2016) synthesized novel derivatives and evaluated their anti-inflammatory and antibacterial properties, contributing to the development of new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c17-14-5-1-3-11(7-14)12-9-21-22(10-12)15-6-2-4-13(8-15)16(18,19)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWRFNGEICRDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035265.png)
![3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035267.png)
![2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035270.png)


triazin-4-one](/img/structure/B3035274.png)
triazin-4-one](/img/structure/B3035276.png)
![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide](/img/structure/B3035278.png)


![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035282.png)

![4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3035286.png)
